molecular formula C19H21FN2O3S B2836822 N1-(4-fluorobenzyl)-N2-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide CAS No. 1091417-88-7

N1-(4-fluorobenzyl)-N2-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide

Cat. No. B2836822
CAS RN: 1091417-88-7
M. Wt: 376.45
InChI Key: BOIOFESQGGOBTA-UHFFFAOYSA-N
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Description

N1-(4-fluorobenzyl)-N2-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C19H21FN2O3S and its molecular weight is 376.45. The purity is usually 95%.
BenchChem offers high-quality N1-(4-fluorobenzyl)-N2-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(4-fluorobenzyl)-N2-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Evaluation and Sigma Receptor Ligand Development

The synthesis and pharmacological evaluation of thiophene bioisosteres of spirocyclic benzopyran, including compounds such as 1-benzyl-6'-methoxy-6',7'-dihydrospiro[piperidine-4,4'-thieno[3.2- c]pyran] (2a), have been detailed. These compounds exhibit high affinity for sigma 1 receptors, with variations in substituents affecting their affinity. The most potent ligands displayed selectivity against other receptors, indicating their potential for developing sigma receptor-targeted therapeutics (Oberdorf et al., 2008).

Anti-inflammatory Activity

Novel compounds such as N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides have been synthesized and evaluated for anti-inflammatory activity. Among these compounds, significant anti-inflammatory activity was observed, highlighting their potential in anti-inflammatory drug development (Sunder & Maleraju, 2013).

Orexin Receptor Mechanisms in Compulsive Food Consumption

The effects of various compounds on orexin receptors and their implications in binge eating have been explored. Compounds like GSK1059865, a selective OX1R antagonist, have been evaluated for their role in reducing binge eating in rats, suggesting potential applications in treating eating disorders (Piccoli et al., 2012).

Synthesis and Characterization of Chemical Compounds

Research on the synthesis of p-aminobenzoic acid diamides based on 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid has been conducted, demonstrating methodologies for producing diamides with potential applications in medicinal chemistry (Agekyan & Mkryan, 2015).

Novel Insecticide Development

Flubendiamide, a novel insecticide with a unique chemical structure, shows strong activity against lepidopterous pests, including resistant strains. Its novel mode of action distinguishes it from commercial insecticides, indicating its potential in integrated pest management programs (Tohnishi et al., 2005).

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-N'-[(4-thiophen-2-yloxan-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O3S/c20-15-5-3-14(4-6-15)12-21-17(23)18(24)22-13-19(7-9-25-10-8-19)16-2-1-11-26-16/h1-6,11H,7-10,12-13H2,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOIOFESQGGOBTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C(=O)NCC2=CC=C(C=C2)F)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(4-fluorobenzyl)-N2-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide

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